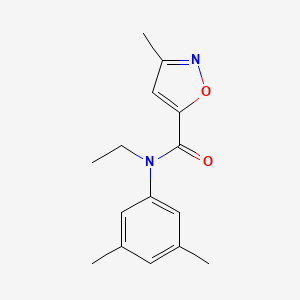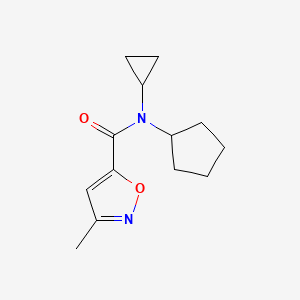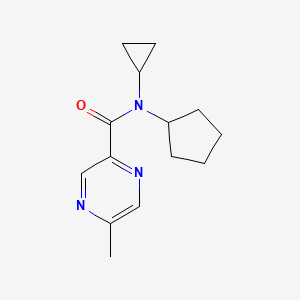![molecular formula C18H19F3N2O4S2 B7547824 1-(3-Methylsulfonylphenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B7547824.png)
1-(3-Methylsulfonylphenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylsulfonylphenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine, commonly known as MTSET, is a compound that has gained significant attention in scientific research due to its unique properties. MTSET is a sulfhydryl-reactive compound that can selectively modify cysteine residues in proteins, making it a valuable tool for studying protein structure and function. In
Mecanismo De Acción
MTSET reacts with cysteine residues in proteins through a process known as thiol-disulfide exchange. The sulfhydryl group of the cysteine residue reacts with the sulfonyl group of MTSET, forming a covalent bond and modifying the cysteine residue. This modification can have a range of effects on protein function, depending on the location and role of the modified cysteine residue.
Biochemical and Physiological Effects:
MTSET can have a range of biochemical and physiological effects depending on the protein being studied and the location of the modified cysteine residue. For example, MTSET has been shown to modify cysteine residues in ion channels, altering their function and leading to changes in membrane potential and ion flux. MTSET has also been used to study the role of cysteine residues in enzyme activity, with modifications leading to changes in catalytic activity and substrate specificity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTSET has several advantages as a tool for studying protein structure and function. It is highly selective for cysteine residues, allowing researchers to study the role of specific cysteine residues in protein function. MTSET is also relatively easy to use and can be applied to a wide range of proteins. However, there are also some limitations to the use of MTSET. For example, it can only modify cysteine residues that are accessible to the solvent, so it may not be effective for studying buried cysteine residues. MTSET can also have off-target effects on proteins that contain multiple cysteine residues.
Direcciones Futuras
There are several future directions for the use of MTSET in scientific research. One area of interest is the development of new sulfhydryl-reactive compounds that can modify cysteine residues in different ways, such as through reversible modification or through modification of buried cysteine residues. Another area of interest is the use of MTSET in combination with other techniques, such as site-directed mutagenesis or X-ray crystallography, to gain a more complete understanding of protein structure and function. Finally, there is potential for the use of MTSET in drug discovery, as it can be used to study the role of specific cysteine residues in drug targets.
Métodos De Síntesis
MTSET can be synthesized through a multi-step process that involves the reaction of 3-methylsulfonylphenylsulfonyl chloride with 3-trifluoromethylphenylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure MTSET.
Aplicaciones Científicas De Investigación
MTSET has been widely used in scientific research as a tool for studying protein structure and function. It can selectively modify cysteine residues in proteins, allowing researchers to study the role of specific cysteine residues in protein function. MTSET has been used to study a wide range of proteins, including ion channels, transporters, and enzymes.
Propiedades
IUPAC Name |
1-(3-methylsulfonylphenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O4S2/c1-28(24,25)16-6-3-7-17(13-16)29(26,27)23-10-8-22(9-11-23)15-5-2-4-14(12-15)18(19,20)21/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKHQJJYZIEUMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylsulfonylphenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[4-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B7547746.png)
![1-[2-(Diethylamino)ethyl]-3-(2-phenylethyl)urea](/img/structure/B7547753.png)


![N-(5-methyl-1,2-oxazol-3-yl)-3-(7-oxo-2-phenylpyrazolo[3,4-d]pyridazin-6-yl)propanamide](/img/structure/B7547780.png)
![1-Methyl-4-[4-(2-propan-2-yloxyethyl)piperazin-1-yl]sulfonylpiperazine](/img/structure/B7547781.png)
![N-[3-(4-tert-butylphenoxy)propyl]-N-cyclopropylpyridine-3-sulfonamide](/img/structure/B7547797.png)
![N-(methylcarbamoyl)-3-[4-[(2-methylphenyl)methyl]piperazin-1-yl]propanamide](/img/structure/B7547816.png)



![6-[4-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazin-1-yl]-7H-purine](/img/structure/B7547850.png)
